Degradation Potency Across PROTAC Degraders
KT-333 ammonium demonstrates a DC50 range of 2.5–11.8 nM for STAT3 degradation across four anaplastic T-cell lymphoma cell lines [1]. This represents an approximately 4-fold to 200-fold improvement in degradation potency compared to SD-36 (Kd ≈ 50 nM, with cellular degradation EC50 values typically 10–100 nM in Molm-16 and SU-DHL-1 lines) [2], approximately 40-fold to 200-fold greater potency than SD-436 (DC50 = 0.5 μM = 500 nM) , and approximately 10-fold to 44-fold greater potency than S3D5 (DC50 = 110 nM in HepG2) . The DC50 metric directly measures protein degradation rather than binding affinity or enzymatic inhibition, making it the most functionally relevant parameter for targeted protein degradation research.
| Evidence Dimension | STAT3 protein degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 2.5–11.8 nM (4 ALCL cell lines) |
| Comparator Or Baseline | SD-36: Kd ≈ 50 nM (binding affinity; cellular degradation EC50 ≈ 10–100 nM); SD-436: DC50 = 500 nM; S3D5: DC50 = 110 nM (HepG2) |
| Quantified Difference | KT-333 DC50 is ~4–200× lower than SD-36, ~40–200× lower than SD-436, and ~10–44× lower than S3D5 |
| Conditions | ALCL cell lines (SU-DHL-1, SUP-M2, etc.) for KT-333; Molm-16, SU-DHL-1, and HepG2 for comparators; measured at 24–48 h post-treatment |
Why This Matters
Lower DC50 enables achieving >90% STAT3 degradation at clinically achievable concentrations, directly translating to irreversible commitment to apoptosis in STAT3-dependent tumor cells.
- [1] Liu PC, et al. A First-in-Class STAT3 Degrader KT-333 in Development for Treatment of Hematologic Cancers. Blood. 2021;138(Supplement 1):1865. View Source
- [2] Bai L, et al. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo. Cancer Cell. 2019;36(5):498-511. PMID: 31715132. View Source
